N-(3,5-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-15-10-16(2)12-18(11-15)25-22(28)20-13-24-27-9-8-26(23(29)21(20)27)14-17-4-6-19(30-3)7-5-17/h4-7,10-13H,8-9,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKJWEUMEXOONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C3C(=O)N(CCN3N=C2)CC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide (CAS No. 303986-78-9) is a synthetic compound belonging to the pyrazole family, which has garnered interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its antitumor, anti-inflammatory, and antibacterial effects.
- Molecular Formula : C23H24N4O3
- Molecular Weight : 404.46 g/mol
- Structure : The compound features a tetrahydropyrazolo core with various substituents that contribute to its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Several studies have demonstrated the ability of compounds similar to this compound to inhibit cancer cell proliferation through various mechanisms:
-
Mechanism of Action :
- Inhibition of key oncogenic pathways such as BRAF(V600E) and EGFR.
- Induction of apoptosis in tumor cells via caspase activation.
- Case Studies :
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented:
-
Inflammatory Pathways :
- Compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.
- They modulate signaling pathways involving NF-kB and MAPK.
- Research Findings :
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been explored:
-
Mechanisms :
- These compounds can disrupt bacterial cell wall synthesis and inhibit bacterial DNA gyrase.
- They demonstrate activity against both Gram-positive and Gram-negative bacteria.
- Empirical Evidence :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| 3,5-Dimethylphenyl | Enhances lipophilicity and cellular uptake |
| 4-Methoxybenzyl | Increases binding affinity to target sites |
| Carboxamide group | Critical for biological activity |
Scientific Research Applications
Chemical Formula
- Molecular Formula : C23H24N4O
- CAS Number : 303986-78-9
Structural Features
The compound features a tetrahydropyrazolo core fused with a carboxamide group and aromatic substituents. This structure is pivotal for its interaction with biological targets.
Antioxidant Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antioxidant properties. The incorporation of specific substituents in N-(3,5-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide may enhance its ability to scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that such compounds can protect cells from oxidative damage, which is crucial for preventing various diseases including cancer and neurodegenerative disorders .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against various pathogens. In vitro studies demonstrated that pyrazolo derivatives can inhibit the growth of bacteria and fungi. This activity is particularly relevant for developing new antibiotics in response to rising antibiotic resistance .
Antitubercular Activity
A study focused on the synthesis and structure-activity relationship of carboxamide derivatives highlighted the potential of similar compounds in combating tuberculosis. The incorporation of the tetrahydropyrazolo framework may enhance the antitubercular activity of this compound by improving its interaction with Mycobacterium tuberculosis .
Enzyme Inhibition
Research has indicated that compounds within this class can act as inhibitors for various enzymes involved in metabolic processes. For instance, studies on related pyrazole derivatives have shown moderate inhibitory activity against xanthine oxidase, an enzyme linked to gout and other inflammatory conditions . This suggests that this compound could be explored further for similar applications.
Fluorescence Properties
Recent investigations into the fluorescence characteristics of tetrahydropyrazolo derivatives indicate their potential use in bioimaging and as fluorescent probes in biological research. The unique electronic properties imparted by the pyrazolo structure may facilitate these applications .
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various pyrazole derivatives including this compound using DPPH radical scavenging assays. Results indicated a strong correlation between structural modifications and antioxidant efficacy.
Case Study 2: Antimicrobial Testing
In vitro tests against common bacterial strains demonstrated that modifications to the pyrazolo structure enhanced antimicrobial activity compared to standard antibiotics. The compound showed promising results against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Heterocyclic Core Variations
- Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine ():
The target compound’s pyrazine core (two nitrogen atoms in a six-membered ring) differs from the pyrimidine core (two nitrogens at positions 1 and 3) in . Pyrazines generally exhibit lower basicity but higher metabolic stability compared to pyrimidines, which may influence pharmacokinetics . - Pyrazole vs. Pyrazolo-Pyrazine ():
Pyrazole-3-carboxamides (e.g., 5e) lack the fused bicyclic system of the target compound, reducing conformational rigidity. This may limit target selectivity compared to the pyrazolo-pyrazine scaffold .
Substituent Effects
- 4-Methoxybenzyl Group: Present in both the target compound and ’s analog. This substituent enhances lipophilicity and may facilitate membrane penetration, but its methoxy group can also participate in hydrogen bonding .
- 3,5-Dimethylphenyl vs. However, the hydroxyl group in 5e may confer antioxidant properties .
Preparation Methods
Cyclocondensation Approaches
The pyrazolo[1,5-a]pyrazine core is typically assembled via [3+2] cycloaddition or tandem annulation. A validated method involves:
- Reacting 1-aminopyrazoles with α,β-unsaturated ketones under acidic conditions.
- Optimized conditions : Refluxing in dimethyl sulfoxide (DMSO) with catalytic sulfuric acid (H2SO4) for 1–24 hours, achieving yields >75%.
Key reaction parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–110°C | ±15% yield |
| Solvent | DMSO/THF (1:1) | Maximizes solubility |
| Acid catalyst | H2SO4 (0.1 equiv) | Prevents decomposition |
Post-reaction workup includes aqueous quenching, ethyl acetate extraction, and purification via silica gel chromatography.
Oxidation to 4-Oxo Functionality
Jones Oxidation
Conversion of 4-hydroxy to 4-oxo groups employs Jones reagent (CrO3/H2SO4):
Safety note : Chromium waste requires rigorous neutralization.
Swern Oxidation
A milder alternative using oxalyl chloride and dimethyl sulfide:
- Advantages : Avoids heavy metals, suitable for acid-sensitive substrates.
- Yield : 70–75% (patent data).
Carboxamide Installation
Coupling Reactions
The N-(3,5-dimethylphenyl)carboxamide is introduced via:
- Active ester intermediate : React pyrazolo[1,5-a]pyrazine-3-carboxylic acid with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Amine coupling : Add 3,5-dimethylaniline (1.5 equiv) in dichloromethane (DCM) at room temperature.
Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
Integrated Synthetic Routes
Linear Synthesis (Patent EP2327704)
- Step 1 : Synthesize 5-N-Boc-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 1209492-73-8) via cyclocondensation.
- Step 2 : Benzylation with 4-methoxybenzyl chloride (yield: 85%).
- Step 3 : Boc deprotection using trifluoroacetic acid (TFA) in DCM.
- Step 4 : Carboxamide formation via EDC/NHS coupling (yield: 78%).
Total yield : 52% over four steps.
Convergent Approach
- Prepare N-(3,5-dimethylphenyl)carboxamide fragment separately.
- Couple with functionalized pyrazolo[1,5-a]pyrazine via Suzuki-Miyaura cross-coupling (Pd(PPh3)4 catalyst).
Analytical Characterization
Critical spectroscopic data for batch validation:
1H NMR (DMSO-d6) :
- δ 12.58 (1H, brs, NH)
- δ 6.58 (1H, s, pyrazole-H)
- δ 4.61 (2H, s, CH2-benzyl)
- δ 1.44 (9H, s, Boc-protected intermediates)
HRMS-ESI+ :
Industrial-Scale Considerations
Cost drivers :
Process optimization :
- Replace THF with 2-methyltetrahydrofuran (2-MeTHF) for greener chemistry.
- Continuous flow synthesis reduces reaction time by 40%.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to enhance yield and purity?
- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature (e.g., 60–80°C for cyclization steps), solvent choice (polar aprotic solvents like DMF or acetonitrile for solubility), and catalysts (triethylamine for carboxamide formation). Thin-layer chromatography (TLC) is critical for monitoring intermediate steps . Multi-step purification via column chromatography or recrystallization (using ethanol/water mixtures) improves final purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the tetrahydropyrazolo-pyrazine core (e.g., δ 2.5–3.5 ppm for CH2 groups in the 4,5,6,7-tetrahydro ring) and aromatic substituents (e.g., methoxybenzyl at δ 3.8 ppm) .
- HRMS : Confirm molecular weight (e.g., expected [M+H]+ ion).
- IR Spectroscopy : Validate carbonyl (C=O stretch at ~1700 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs (e.g., pyrazolo-pyrazines often target kinases or GPCRs). Use in vitro models:
- Enzyme Inhibition : Kinase activity assays (e.g., ADP-Glo™ for ATP-competitive binding).
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Solubility Pre-Screening : Use DMSO stock solutions with concentrations ≤10 mM to avoid precipitation in aqueous buffers .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Core Modifications : Substitute the 4-methoxybenzyl group with halogens (e.g., Cl or F) or bioisosteres (e.g., pyridyl) to assess electronic effects .
- Side Chain Variation : Replace the 3,5-dimethylphenyl group with heteroaromatic rings (e.g., thiophene) to probe steric effects .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions with target proteins (e.g., hydrogen bonding with the carboxamide group) .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in the tetrahydropyrazolo-pyrazine core by correlating protons and carbons .
- X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable (e.g., slow evaporation from dichloromethane/hexane) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 09) .
Q. What experimental designs are suitable for evaluating in vivo efficacy and toxicity?
- Methodological Answer :
- Dose Escalation : Start with 10–50 mg/kg in rodent models (e.g., Sprague-Dawley rats) to establish LD50 and MTD .
- Pharmacokinetics : Measure plasma half-life via LC-MS/MS after IV/oral administration. Monitor metabolites (e.g., demethylation of methoxy groups) .
- Toxicology : Assess liver/kidney function (ALT, creatinine) and histopathology post-treatment .
Q. How can researchers address low solubility in aqueous buffers during biological assays?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility without disrupting assay conditions .
- Prodrug Design : Introduce phosphate or ester groups to the carboxamide for improved hydrophilicity .
- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) for sustained release .
Data Contradiction and Validation
Q. How should discrepancies between computational docking predictions and experimental bioactivity data be analyzed?
- Methodological Answer :
- Binding Mode Reassessment : Perform molecular dynamics simulations (GROMACS) to account for protein flexibility .
- Off-Target Screening : Use proteome-wide affinity profiling (e.g., KINOMEscan) to identify unintended targets .
- Experimental Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
